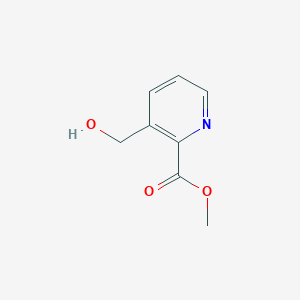
Methyl 3-(hydroxymethyl)pyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(hydroxymethyl)pyridine-2-carboxylate is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a hydroxymethyl group attached to the third position of the pyridine ring and a carboxylate ester group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(hydroxymethyl)pyridine-2-carboxylate can be achieved through several methods. One common approach involves the reaction of methyl 2-chloronicotinate with formaldehyde in the presence of a base such as potassium carbonate. The reaction is typically carried out in an anhydrous solvent like dimethylformamide (DMF) at elevated temperatures (around 100°C) under a nitrogen atmosphere for several hours .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(hydroxymethyl)pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Methyl 3-(carboxymethyl)pyridine-2-carboxylate.
Reduction: Methyl 3-(hydroxymethyl)pyridine-2-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(hydroxymethyl)pyridine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving pyridine derivatives.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(hydroxymethyl)pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may act as a substrate for enzymes that catalyze oxidation-reduction reactions. The hydroxymethyl group can undergo enzymatic oxidation, leading to the formation of reactive intermediates that participate in various biochemical pathways .
Comparison with Similar Compounds
- Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate
- Methyl 6-(hydroxymethyl)pyridine-2-carboxylate
- 2-Methyl-3-hydroxymethyl pyridine
Comparison: Methyl 3-(hydroxymethyl)pyridine-2-carboxylate is unique due to the specific positioning of the hydroxymethyl and carboxylate ester groups on the pyridine ring. This structural arrangement imparts distinct chemical reactivity and biological activity compared to its analogs. For example, Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate has a thieno ring fused to the pyridine, which alters its electronic properties and reactivity .
Properties
Molecular Formula |
C8H9NO3 |
|---|---|
Molecular Weight |
167.16 g/mol |
IUPAC Name |
methyl 3-(hydroxymethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C8H9NO3/c1-12-8(11)7-6(5-10)3-2-4-9-7/h2-4,10H,5H2,1H3 |
InChI Key |
CYHLZFVNJWXQOT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC=N1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















